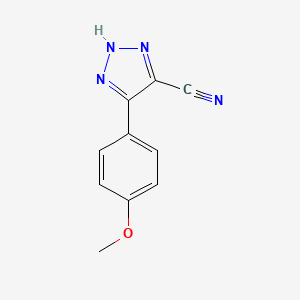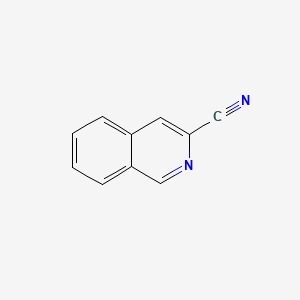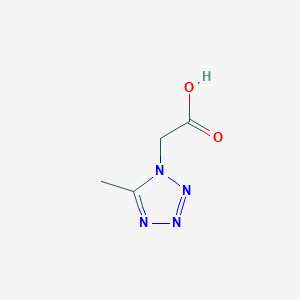
6-Aminoquinolin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 6-aminoquinoline derivatives has been explored through various methods. One approach involves a tandem Povarov reaction, dihydroquinoline oxidation, and imine reduction, which allows access to both symmetrical and unsymmetrical tetraarylpyrido[2,3-g]quinolines, potentially useful in organic electronics . Another method includes the Skraup–Doebner–Von Miller reaction, where p-chloroaniline is used as an optimum oxidant, and the nitro group is effectively reduced by SnCl2 without halo removal . Additionally, an improved synthesis of 6-amino-1,2,3,4-tetrahydro-2-methylisoquinoline has been reported, which also discusses the stereochemistry of diastereoisomers of 6-amino-2-methyldecahydroisoquinoline .
Molecular Structure Analysis
The molecular structure of 6-aminoquinoline derivatives has been studied using various techniques. For instance, the crystal structure of 6-amino-2-(p-aminophenyl)-4-phenylquinazoline, a monomer for polymer preparation, was analyzed by X-ray diffraction. The study revealed geometric characteristics such as the small angle between the vectors along the C-NH2 bonds and the coplanarity of the p-aminophenyl ring with the quinazoline rings, indicating the potential for obtaining rigid-chain polymers .
Chemical Reactions Analysis
The reactivity of 6-aminoquinoline derivatives has been utilized in the synthesis of various compounds. A highly reactive amine derivatizing reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, was synthesized and used for the analysis of hydrolysate amino acids via high-performance liquid chromatography (HPLC) . Furthermore, a polymeric reagent containing the 6-aminoquinoline tag was developed for the off-line derivatization of amines and amino acids, demonstrating its practical applications in HPLC .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-aminoquinoline derivatives are crucial for their applications. For example, the synthesized 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate reacts with amino acids to form stable unsymmetric urea derivatives, which are amenable to analysis by reversed-phase HPLC . The polymeric 6-aminoquinoline reagent showed high derivatization efficiency for amines and amino acids, which could be separated under conventional reversed-phase conditions and determined by UV and fluorescence detectors .
Applications De Recherche Scientifique
Methods of Application
Results: The estimated values from the computational study suggest that 6-Aminoquinolin-4-ol could be a promising candidate for further NLO applications due to its desirable properties .
Application in Organic Light-Emitting Diodes (OLEDs)
Methods of Application
Results: The absorption and emission spectra showed that the compound is a viable option for OLED applications, with absorption maxima between 327 nm – 340 nm and emission maxima between 389 to 407 nm .
Application in Drug Design
Methods of Application
Results: The study highlighted the compound’s significant role in stabilizing molecular systems, indicating its potential in drug design .
Application in Photophysical Research
Methods of Application
Results: The research provided insights into the compound’s photophysical behavior, which could lead to advancements in photochemical applications .
Application in Biological Activity Studies
Methods of Application
Results: The compound’s biological activity has been recognized, with several prescribed drugs incorporating this group, indicating its importance in biological studies .
Application in Chemical Synthesis
Methods of Application
Results: Its role in chemical synthesis has been acknowledged, with the compound being used to create a variety of organic molecules .
Application in Solvent Polarity Studies
Methods of Application
The absorption and emission spectra of 6-Aminoquinolin-4-ol in different solvents were estimated using Time-Dependent Density Functional Theory (TD-DFT) coupled with the Polarizable Continuum Model (PCM). The study observed how the solvent polarity affects the bathochromic shift in the spectra .
Results: The results showed that with increasing solvent polarity, both the emission and absorption maxima of 6-Aminoquinolin-4-ol exhibited a bathochromic shift, indicating its potential use in solvent polarity studies .
Application in Molecular Docking Studies
Methods of Application
Results: While specific results are not detailed in the available data, the use of 6-Aminoquinolin-4-ol in molecular docking is indicative of its importance in the field of drug discovery .
Application in Charge-Transfer Studies
Methods of Application
Results: The studies suggest that 6-Aminoquinolin-4-ol has a significant role in stabilizing charge-transfer states, which is beneficial for its application in electronic devices .
Application in Anticancer Agent Development
Methods of Application
Results: The studies have shown that 6-Aminoquinolin-4-ol exhibits promising anticancer activity, with potential to inhibit the growth of certain cancer cells .
Application in Environmental Chemistry
Methods of Application
Results: These applications have led to the development of sensitive and selective detection methods for environmental monitoring .
Application in Quantum Computing
Methods of Application
Results: While the research is still in its early stages, the unique electronic properties of 6-Aminoquinolin-4-ol may contribute to the advancement of quantum computing technologies .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-amino-1H-quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-5H,10H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDPTYTIUPLHNKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)C=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60439539 |
Source


|
| Record name | 6-Aminoquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60439539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Aminoquinolin-4-ol | |
CAS RN |
56717-02-3 |
Source


|
| Record name | 6-Aminoquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60439539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(1E)-phenylmethylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B1310397.png)
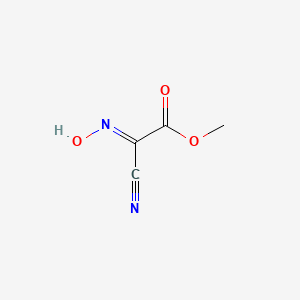
![N-{4-[(hydroxyimino)methyl]phenyl}acetamide](/img/structure/B1310400.png)

![7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1310410.png)
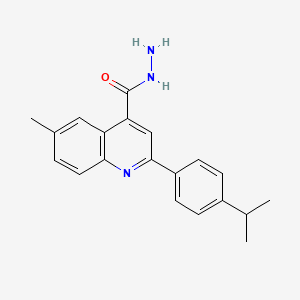

![(Z)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2-(3,4-dichlorophenyl)-2-propenenitrile](/img/structure/B1310417.png)



